molecular formula C13H17BrN2O B10810080 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide

5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B10810080
M. Wt: 297.19 g/mol
InChI Key: CZTDPUIVOZIKRS-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 2-methylcyclohexyl group attached to the amide nitrogen. The compound’s structural framework is common in medicinal chemistry, where the pyridine core and carboxamide functionality are frequently exploited for their ability to engage in hydrogen bonding and π-π interactions with biological targets. The 2-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17BrN2O/c1-9-4-2-3-5-12(9)16-13(17)10-6-11(14)8-15-7-10/h6-9,12H,2-5H2,1H3,(H,16,17)

InChI Key

CZTDPUIVOZIKRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Biological Activity

5-Bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BrN2OC_{13}H_{17}BrN_{2}O. The compound features a bromine atom at the 5-position of the pyridine ring, a carboxamide functional group, and a methyl-substituted cyclohexyl group attached to the nitrogen atom. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination of pyridine derivatives followed by amide formation. The control of reaction conditions is essential for achieving high yields and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. Here are some key findings:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties. It has been tested against several bacterial strains, with results indicating effective inhibition:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective action observed

These results suggest that the compound may interact with bacterial enzymes or receptors, leading to its antimicrobial effects.

The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Molecular docking studies reveal that it binds effectively to critical sites on bacterial enzymes, such as DNA gyrase, forming multiple hydrogen bonds that stabilize the interaction:

  • Key Interactions :
    • Hydrogen bonds with residues SER1084, ASP437, and GLY459.
    • Pi-Pi stacking interactions with nucleotides.

This binding profile indicates a potential for developing this compound as an antibacterial agent.

Case Studies

Recent case studies have explored the efficacy of this compound in various biological assays:

  • Antifungal Activity : The compound exhibited antifungal properties against Candida species and other fungi, indicating its broad-spectrum antimicrobial potential.
  • Cytotoxicity Assays : In vitro cytotoxicity studies demonstrated that the compound has selective toxicity towards cancer cell lines while sparing normal cells.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests good bioavailability and drug-likeness characteristics. Computational models indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Comparison with Similar Compounds

Structural Analogs and Their Molecular Properties

The following table compares 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide with structurally related pyridine-3-carboxamide derivatives:

Compound Name Molecular Formula Substituent (N-linked) Molecular Weight (g/mol) Key Features Reference
This compound C₁₃H₁₇BrN₂O 2-Methylcyclohexyl 321.2 (calculated) High lipophilicity, steric bulk -
5-Bromo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide C₁₂H₁₀BrN₃O₃S 4-Sulfamoylphenyl 393.3 Polar sulfonamide group
5-Bromo-N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide C₁₃H₁₀BrClN₂O 3-Chlorobenzyl 341.6 Halogenated aryl substituent
5-Bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide C₁₆H₁₃BrN₂O₃S Hydroxyethyl-thiophene-furan hybrid 393.3 Complex heterocyclic substituent
5-Chloro-N-(4-methoxyphenyl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 4-Methoxyphenyl, dihydropyridinone 403.26 Chloro substituents, ketone moiety

Key Differences and Research Findings

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The 2-methylcyclohexyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to polar analogs like the sulfamoylphenyl derivative (logP ~1.8) . This difference may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Synthetic Accessibility : The synthesis of N-(4-phenylpyridin-3-yl) analogs via Suzuki coupling achieved a 62.5% yield, whereas sterically hindered substituents (e.g., 2-methylcyclohexyl) may lower yields due to reduced reaction efficiency .
Halogen Substitution
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine, as seen in the 5-chloro dihydropyridinone derivative () .

Preparation Methods

Bromination of Pyridine Precursors

Radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride (CCl₄) is a common method to introduce bromine at the 5-position of pyridine derivatives. For example:

  • Substrate : 3-Methylpyridine or 3-cyanopyridine.

  • Conditions : NBS (1.1–1.2 equiv), AIBN (azobisisobutyronitrile, 5–10 mol%) in CCl₄ at 75–80°C for 3–5 hours.

  • Yield : 60–69% for monobrominated products, with byproducts arising from over-bromination.

Carboxylic Acid Synthesis

5-Bromopyridine-3-carboxylic acid is prepared via oxidation of 5-bromo-3-methylpyridine or hydrolysis of 5-bromo-3-cyanopyridine:

  • Oxidation : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O) at 100°C.

  • Hydrolysis : 5-Bromo-3-cyanopyridine treated with NaOH (20% aqueous) at 80°C for 12 hours.

Amide Coupling Strategies

The carboxylic acid is activated and coupled with 2-methylcyclohexylamine using:

  • Activating Agents : Thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine in dichloromethane (DCM) at 0–25°C.

  • Coupling Reagents : HATU, EDCl, or DCC with HOBt in DMF or THF, yielding 50–75%.

Representative Procedure:

  • Activation : 5-Bromopyridine-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at reflux for 2 hours.

  • Coupling : The acid chloride is added dropwise to 2-methylcyclohexylamine (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. Stirred for 12 hours at 25°C.

  • Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields 65–70% pure product.

Optimization Strategies and Challenges

Bromination Efficiency

  • Radical Initiators : AIBN or benzoyl peroxide (0.1–0.2 equiv) improves selectivity for 5-bromo products.

  • Solvent Effects : CCl₄ enhances radical stability, while ethyl acetate reduces side reactions.

Amidation Yield Enhancement

  • Base Selection : Triethylamine or DMAP increases nucleophilicity of the amine.

  • Temperature Control : Reactions at 0°C minimize racemization of chiral amines (e.g., (1R,2S)-2-methylcyclohexylamine).

Purification Techniques

  • Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) resolves unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (1:1) yield high-purity crystals.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldPurity
Radical Bromination3-MethylpyridineNBS, AIBN, CCl₄, reflux60–69%>90%
Acid Chloride Coupling5-Bromopyridine-3-carboxylic acidSOCl₂, Et₃N, DCM65–70%95–97%
EDCl/HOBt Coupling5-Bromopyridine-3-carboxylic acidEDCl, HOBt, DMF70–75%>98%

Critical Considerations

Side Reactions

  • Over-Bromination : Excess NBS leads to di-brominated byproducts, requiring careful stoichiometry.

  • Racemization : Chiral 2-methylcyclohexylamine may epimerize under acidic conditions; neutral pH is recommended.

Scalability

  • Batch Size : Reactions >100 mmol require slow addition of NBS to control exotherms.

  • Cost Efficiency : EDCl/HOBt offers higher yields but is costlier than SOCl₂-based methods .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-bromo-N-(2-methylcyclohexyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-bromopyridine-3-carboxylic acid with 2-methylcyclohexylamine using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen . Reflux conditions (80–100°C) and bases (e.g., K₂CO₃) improve yields by facilitating deprotonation of the amine . Optimization strategies include Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and reagent stoichiometry, reducing trial-and-error approaches .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent orientation, particularly distinguishing between keto-amine and hydroxy-pyridine tautomers (observed in structurally similar pyridinecarboxamides) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z 351.1 for C₁₄H₁₈BrN₂O). X-ray crystallography resolves absolute configuration and hydrogen-bonding networks, as seen in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Q. How is the compound’s preliminary biological activity assessed in medicinal chemistry studies?

  • In vitro binding assays (e.g., fluorescence polarization or SPR) screen for interactions with targets like kinases or GPCRs. Cellular viability assays (MTT or ATP-lite) evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ values). Structural analogs with bromine and carboxamide groups show moderate inhibition of cytochrome P450 enzymes, suggesting metabolic stability testing (e.g., liver microsome assays) is critical .

Advanced Research Questions

Q. How can computational methods predict and rationalize this compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) calculates tautomer stability and reaction transition states (e.g., amide bond formation energy barriers). Molecular Dynamics (MD) simulations model ligand-protein interactions, leveraging crystal structures of homologous targets (e.g., kinase domains). ICReDD’s quantum chemical reaction path searches can predict optimal synthetic pathways and by-product formation .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Structure-activity relationship (SAR) analysis identifies substituent effects; for example, 2-methylcyclohexyl vs. aryl groups may alter steric hindrance or logP. Assay standardization (e.g., consistent cell lines, buffer pH) minimizes variability. Meta-analyses of analogs, such as comparing 5-bromo vs. 5-chloro derivatives, clarify electronic contributions to potency .

Q. How are synthetic by-products characterized, and what do they reveal about reaction mechanisms?

  • LC-MS/MS detects minor impurities (e.g., dehalogenated or dimerized by-products). In a related synthesis, 3-bromo-2-methylaniline coupling with 2-chloronicotinic acid produced a lactam tautomer due to intramolecular H-bonding, confirmed by X-ray . Mechanistic studies (e.g., isotopic labeling) track bromide displacement kinetics or solvent effects on nucleophilicity .

Q. What advanced separation techniques improve purification of this hydrophobic compound?

  • Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) achieves >95% purity. Membrane-based technologies (e.g., nanofiltration) concentrate the compound while removing salts. For chiral purity, chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) resolve enantiomers if asymmetric synthesis is incomplete .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile groups. Bromine substitution enhances stability under acidic conditions compared to chloro analogs. DSC/TGA analyses determine thermal degradation thresholds (>150°C for most pyridinecarboxamides). Buffered solutions (pH 7.4) at 4°C minimize hydrolysis during storage .

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